molecular formula C20H19N3O2 B300188 1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

Cat. No. B300188
M. Wt: 333.4 g/mol
InChI Key: DMHFFGIVDLZASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea, also known as MPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of urea derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPU involves its binding to the glycine-binding site on the NMDA receptor. This binding site is distinct from the glutamate-binding site, and its activation is necessary for the full activation of the NMDA receptor. MPU has been found to selectively inhibit the activity of the NMDA receptor by blocking the glycine-binding site, thus preventing the activation of the receptor.
Biochemical and Physiological Effects:
MPU has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate and dopamine, and to affect the activity of various ion channels. MPU has also been found to have neuroprotective effects against excitotoxicity and oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPU is its selectivity for the glycine-binding site on the NMDA receptor. This selectivity allows for the specific modulation of the activity of this receptor, without affecting other glutamate receptors. However, one limitation of MPU is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on MPU. One area of interest is the development of more soluble derivatives of MPU that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of MPU in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the role of the NMDA receptor in various physiological and pathological conditions, such as pain, addiction, and depression, could be further elucidated using MPU as a tool.

Synthesis Methods

The synthesis of MPU involves the reaction of 4-methoxyaniline with 4-(pyridin-4-ylmethyl)benzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization. This method has been reported to yield high purity and high yield of MPU.

Scientific Research Applications

MPU has been extensively studied for its potential use as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. MPU has been found to selectively inhibit the activity of the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.

properties

Product Name

1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C20H19N3O2/c1-25-19-8-6-18(7-9-19)23-20(24)22-17-4-2-15(3-5-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H2,22,23,24)

InChI Key

DMHFFGIVDLZASZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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